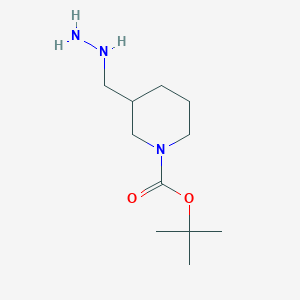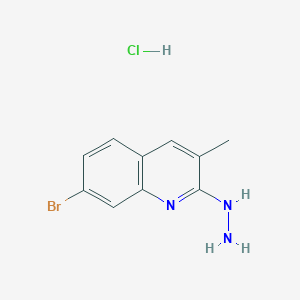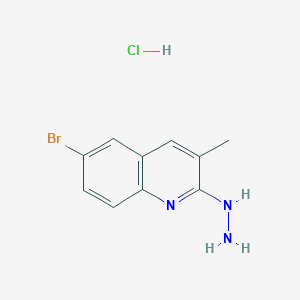
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Übersicht
Beschreibung
6-Bromo-2-hydrazino-3-methylquinoline hydrochloride (BHMQ) is a chemical compound with the molecular formula C10H11BrClN3 . It has a molecular weight of 288.57 g/mol . This compound has caught the attention of many scientists and researchers around the world due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, hydrazino, and methyl groups on the quinoline ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (288.57 g/mol) and its molecular formula (C10H11BrClN3) . Unfortunately, additional physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The Knorr synthesis method involves the preparation of 6-bromo-2-chloro-4-methylquinoline, a related compound, via a condensation between β-keto esters and 4-bromoaniline. This process, known as the Knorr reaction, is significant in the synthesis of quinoline derivatives (Wlodarczyk et al., 2011).
Antimicrobial Activity
- Compounds derived from 2-hydrazinoquinolines, such as sugar hydrazones, have shown moderate antimicrobial activity, indicating potential applications in combating infectious diseases (Khodair et al., 1998).
- 2-Chloro-6-methylquinoline hydrazone derivatives, synthesized from similar compounds, demonstrated antibacterial activity against various bacterial strains, suggesting their utility in antimicrobial research (Bawa et al., 2009).
Potential in Medicinal Chemistry
- Research on quinazolinones, which are structurally related to 6-Bromo-2-hydrazino-3-methylquinoline hydrochloride, revealed hypotensive properties, indicating their potential in developing blood pressure-lowering drugs (Kumar et al., 2003).
- Synthesis and evaluation of compounds like 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, related to 6-Bromo-2-hydrazino-3-methylquinoline, showed promising analgesic, anti-inflammatory, and antihelmintic activities, indicating their potential use in therapeutic applications (Sahu et al., 2008).
Eigenschaften
IUPAC Name |
(6-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQPZSOZHOVZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)N=C1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



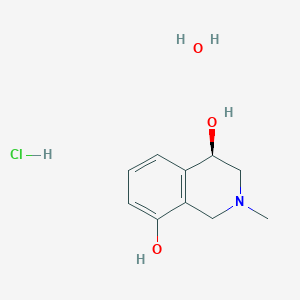
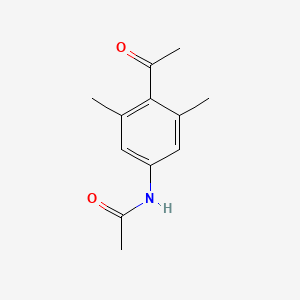
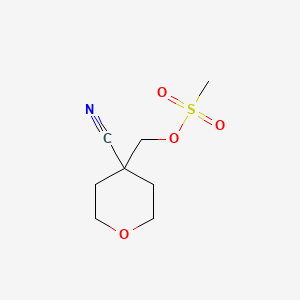

![7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3318622.png)
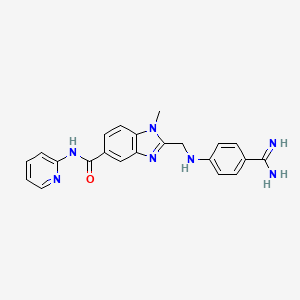
![(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B3318637.png)



![2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B3318676.png)

